Chlorhydrate de L-histidine méthylester

Vue d'ensemble

Description

Le chlorhydrate de L-histidinate de méthyle est un dérivé de l'acide aminé histidine. Il est couramment utilisé dans la synthèse peptidique et a des applications dans divers domaines tels que la chimie, la biologie et la médecine. Le composé est connu pour sa capacité à former des complexes stables avec les métaux et son rôle dans la synthèse de diverses molécules biologiquement actives .

Applications De Recherche Scientifique

Le chlorhydrate de L-histidinate de méthyle a plusieurs applications en recherche scientifique :

Biologie : Étudié pour son rôle dans la catalyse enzymatique et les interactions protéiques.

Industrie : Utilisé dans la production d'agents chélatants de métaux et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate de L-histidinate de méthyle implique sa capacité à former des complexes stables avec les métaux et son rôle dans la catalyse de diverses réactions biochimiques. Le composé interagit avec des cibles moléculaires telles que les enzymes et les protéines, influençant leur activité et leur stabilité. Les voies impliquées comprennent la coordination des ions métalliques et la formation de liaisons peptidiques .

Composés similaires :

- L-histidine méthylester

- N-méthacryloyl-(L)-histidine méthylester

- Chlorhydrate de L-histidine

Comparaison : Le chlorhydrate de L-histidinate de méthyle est unique en raison de sa capacité à former des complexes métalliques stables et de sa polyvalence dans diverses réactions chimiques. Comparé au L-histidine méthylester, il a une stabilité et une réactivité accrues. Le N-méthacryloyl-(L)-histidine méthylester est principalement utilisé pour les applications de chélation des métaux, tandis que le chlorhydrate de L-histidine est plus couramment utilisé dans les études biochimiques .

Analyse Biochimique

Biochemical Properties

L-Histidine methyl ester dihydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It can act as a reactant to synthesize imidazopyridine derivatives through the Pictet-Spegler reaction with different aldehydes . Additionally, it can be used to create metal-chelating ligands, such as N-methacryloyl-(L)-histidine methyl ester, by reacting with methacryloyl chloride . This compound interacts with various enzymes and proteins, including histidine decarboxylase, which converts histidine to histamine, a process crucial for maintaining optimal pH for cell growth .

Cellular Effects

L-Histidine methyl ester dihydrochloride influences various cellular processes. It has been shown to cause skin and respiratory irritation, as well as serious eye irritation . These effects suggest that the compound can impact cell signaling pathways and gene expression related to inflammatory responses. Additionally, its role in peptide synthesis implies that it may affect cellular metabolism by influencing the synthesis of proteins and other biomolecules .

Molecular Mechanism

At the molecular level, L-Histidine methyl ester dihydrochloride exerts its effects through binding interactions with biomolecules. For instance, it can act as a metal-chelating ligand, forming complexes with metal ions . This property is essential for its role in peptide synthesis and other biochemical reactions. Furthermore, the compound can undergo amidation reactions with poly(α,β-L-aspartic acid) to form zwitterionic polypeptide derivatives . These interactions highlight its versatility in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Histidine methyl ester dihydrochloride can change over time. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and degradation . Long-term exposure to moisture can lead to the degradation of the compound, potentially altering its effectiveness in biochemical reactions. Therefore, it is crucial to store it under inert gas and in a cool, dry environment to maintain its stability .

Dosage Effects in Animal Models

The effects of L-Histidine methyl ester dihydrochloride vary with different dosages in animal models. While specific studies on dosage effects are limited, it is known that high doses of histidine derivatives can lead to adverse effects such as skin and respiratory irritation . These findings suggest that careful consideration of dosage is necessary to avoid toxic effects and ensure the compound’s efficacy in research applications.

Metabolic Pathways

L-Histidine methyl ester dihydrochloride is involved in several metabolic pathways. It can be converted to histamine through the action of histidine decarboxylase . Histamine plays a crucial role in various physiological processes, including immune responses and neurotransmission. Additionally, the compound can participate in the synthesis of other histidine derivatives, such as ergothioneine, which has antioxidant properties .

Transport and Distribution

Within cells and tissues, L-Histidine methyl ester dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in water and other solvents facilitates its distribution in biological systems . The compound’s ability to form complexes with metal ions also influences its localization and accumulation in specific cellular compartments .

Subcellular Localization

L-Histidine methyl ester dihydrochloride’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors play a crucial role in determining the compound’s activity and function within cells.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de L-histidinate de méthyle peut être synthétisé par estérification de la L-histidine avec du méthanol en présence d'acide chlorhydrique. La réaction implique généralement les étapes suivantes :

- Dissoudre la L-histidine dans du méthanol.

- Ajouter de l'acide chlorhydrique à la solution.

- Chauffer le mélange sous reflux pendant plusieurs heures.

- Refroidir le mélange réactionnel et précipiter le produit en ajoutant un non-solvant tel que l'éther diéthylique.

- Filtrer et sécher le précipité pour obtenir le chlorhydrate de L-histidinate de méthyle .

Méthodes de production industrielle : La production industrielle du chlorhydrate de L-histidinate de méthyle suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs industriels et un contrôle précis des conditions réactionnelles pour assurer un rendement élevé et une pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de L-histidinate de méthyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Il peut réagir avec différents aldéhydes dans la réaction de Pictet-Spengler pour former des dérivés d'imidazopyridine.

Réactions d'amidation : Il peut réagir avec le poly(α,β-L-acide aspartique) pour former des dérivés de polypeptide zwitterioniques.

Réactions de complexation : Il peut former des ligands chélatants de métaux en réagissant avec le chlorure de méthacryloyle.

Réactifs et conditions communes :

Réaction de Pictet-Spengler : Aldéhydes, conditions acides.

Réaction d'amidation : Poly(α,β-L-acide aspartique), agents de couplage.

Réaction de complexation : Chlorure de méthacryloyle, conditions basiques.

Principaux produits :

- Dérivés d'imidazopyridine

- Dérivés de polypeptide zwitterioniques

- Ligands chélatants de métaux

Mécanisme D'action

The mechanism of action of Methyl L-histidinate dihydrochloride involves its ability to form stable complexes with metals and its role in catalyzing various biochemical reactions. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and stability. The pathways involved include metal ion coordination and peptide bond formation .

Comparaison Avec Des Composés Similaires

- L-histidine methyl ester

- N-methacryloyl-(L)-histidine methyl ester

- L-histidine dihydrochloride

Comparison: Methyl L-histidinate dihydrochloride is unique due to its ability to form stable metal complexes and its versatility in various chemical reactions. Compared to L-histidine methyl ester, it has enhanced stability and reactivity. N-methacryloyl-(L)-histidine methyl ester is primarily used for metal-chelating applications, while L-histidine dihydrochloride is more commonly used in biochemical studies .

Activité Biologique

L-Histidine methyl ester dihydrochloride (LHMED) is a derivative of the amino acid histidine, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antibacterial, antiviral properties, and potential applications in various fields.

- Chemical Formula : C₇H₁₃Cl₂N₃O₂

- Molecular Weight : 242.11 g/mol

- Melting Point : 198°C (decomposition)

- Solubility : Soluble in dimethyl sulfoxide, methanol, and water .

Antibacterial Activity

Research indicates that LHMED exhibits significant antibacterial properties. A study evaluating the efficacy of peptides derived from LHMED demonstrated potent activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 1 to 8 µM, effectively targeting antibiotic-resistant strains.

Table 1: Antibacterial Activity of LHMED-Derived Peptides

| Bacteria | Minimum Inhibitory Concentration (µM) |

|---|---|

| Staphylococcus aureus | 1-8 |

| Escherichia coli | 1-8 |

| Pseudomonas aeruginosa | 1-8 |

The mechanism of action involves the permeabilization of bacterial membranes, leading to cell lysis. Time-killing experiments showed a rapid decrease in colony-forming units within five minutes for E. coli, while the effect on S. aureus was slower but significant after 45 minutes .

Antiviral Activity

LHMED has also been investigated for its antiviral properties. An in vitro study assessed its efficacy against influenza virus A/Moscow/01/2009 (H1N1) and SARS-CoV-2. Results indicated that LHMED exhibited antiviral activity at a concentration of 5.0 µg/mL without cytotoxic effects up to 160.0 µg/mL.

Table 2: Antiviral Activity of LHMED

| Virus | IC50 (µg/mL) | Cytotoxicity Threshold (µg/mL) |

|---|---|---|

| Influenza A (H1N1) | 5.0 | 160 |

| SARS-CoV-2 | Moderate | No cytotoxicity at 160 |

The compound's ability to suppress viral replication suggests potential as a therapeutic agent against respiratory viruses .

Case Studies and Research Findings

- Reproductive Toxicity Study : A study evaluated the reproductive toxicity of LHMED analogs over a prolonged period (120 days), revealing structural and functional damage in test subjects, alongside significant hormonal changes, including increased testosterone levels .

- Crystallization and Characterization : The crystallization of LHMED has been characterized using X-ray diffraction and FT-IR spectroscopy, confirming its nonlinear optical properties and thermal stability .

- Kinetic Resolution Studies : LHMED has been utilized as a catalyst in kinetic resolution processes, showcasing its versatility in organic synthesis applications .

Propriétés

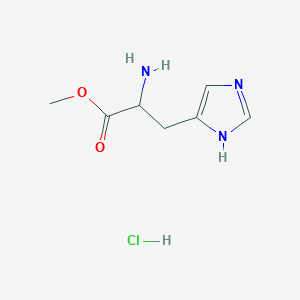

IUPAC Name |

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAYENIPKPKKMV-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7389-87-9 | |

| Record name | Methyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.